

A Comparative Analysis of Hydrocodone and Codeine Metabolism in Human Liver Microsomes

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Compound of Interest

Compound Name: HYDROCODONE BITARTRATE

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This guide offers a detailed comparison of the metabolic profiles of two commonly prescribed opioid analgesics, hydrocodone and codeine, within human liver microsomes (HLMs). The following information, including experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development.

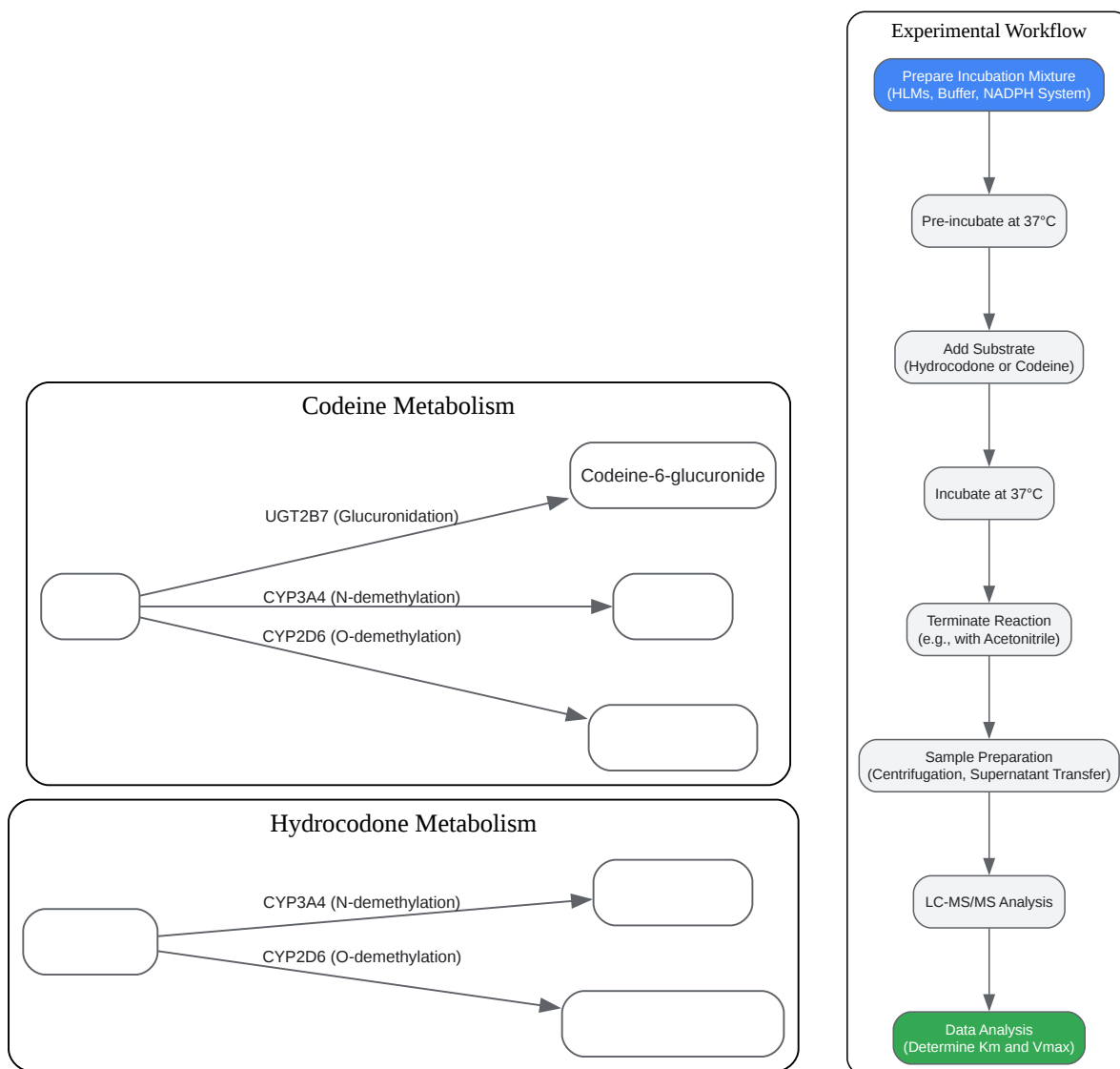
Key Metabolic Pathways: A Tale of Two Opioids

Both hydrocodone and codeine are extensively metabolized by the liver, primarily through the action of cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, and UDP-glucuronosyltransferases (UGTs).

Hydrocodone's Metabolic Fate: The metabolism of hydrocodone is characterized by two main pathways. O-demethylation, a reaction catalyzed predominantly by CYP2D6, converts hydrocodone to its more potent and active metabolite, hydromorphone.^{[1][2]} Concurrently, N-demethylation via CYP3A4 leads to the formation of norhydrocodone.^{[1][2]}

Codeine's Metabolic Journey: Codeine, often considered a prodrug, relies on CYP2D6-mediated O-demethylation for its conversion to the active analgesic, morphine.^{[1][3]} N-demethylation to norcodeine is carried out by CYP3A4.^{[1][4]} A substantial portion of codeine

also undergoes glucuronidation to codeine-6-glucuronide, a process facilitated by UGT2B7.[5]
[6]



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